molecular formula C20H28ClN3O3 B2792131 N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953200-62-9

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2792131
CAS No.: 953200-62-9
M. Wt: 393.91
InChI Key: IOUJKEFLRVVCRC-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a synthetic diamide derivative designed for advanced pharmacological and neurochemical research. Its molecular structure, which integrates a 5-chloro-2-methoxyphenyl group with a 1-cyclopentylpiperidin-4-yl moiety through an ethanediamide linker, suggests potential for high affinity and selectivity in receptor binding assays. This compound is of significant interest for investigating signal transduction pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase enzymes, given that structural analogs with chloro-methoxyphenyl components have demonstrated potent and selective antagonistic or inhibitory activity against key therapeutic targets . The 1-cyclopentylpiperidin-4-yl group is a privileged scaffold in medicinal chemistry, often employed to enhance blood-brain barrier penetration and study central nervous system (CNS) targets . Researchers can utilize this compound to probe the role of specific receptors in in vitro and ex vivo models, potentially elucidating mechanisms relevant to various disease states. The presence of the diamide linkage may contribute to metabolic stability, making it a valuable tool for probing complex biological systems and for use in structure-activity relationship (SAR) studies to guide the development of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUJKEFLRVVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the aromatic ring and piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences and Implications

Parameter Target Compound Compound 34 Compound 30 PQ401
Core Structure Ethanediamide (diamide) Propionamide Propionamide Urea
Aromatic Substitution 5-Chloro-2-methoxyphenyl 4-Chloro-3-methoxyphenyl 3,4-Dichlorophenyl 5-Chloro-2-methoxyphenyl
Piperidine Substitution 1-Cyclopentyl Unsubstituted (debenzylated) 1-Benzyl N/A
Molecular Weight (Da)* ~470 (estimated) ~337 ~398 ~284
Hypothetical LogP ~3.5 (higher due to cyclopentyl) ~2.8 ~3.2 ~2.5

*Molecular weights calculated from structural formulas in referenced evidence.

  • Ethanediamide vs. Propionamide/Urea : The diamide linker may enhance binding to polar enzyme active sites (e.g., kinases or proteases) compared to propionamide or urea linkers, which are less rigid and have reduced hydrogen-bonding capacity .
  • Cyclopentyl vs.

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide, also known by its CAS number 953200-62-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its structure consists of a chloro-substituted methoxyphenyl moiety linked to a cyclopentylpiperidine group, suggesting possible interactions with various biological targets.

  • Molecular Formula : C20_{20}H28_{28}ClN3_3O3_3
  • Molecular Weight : 393.9 g/mol
  • Structure : The compound features a complex arrangement that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the modulation of receptors involved in neurological and metabolic processes.

1. Receptor Interaction

The compound is hypothesized to act as an antagonist at the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis and body weight. Studies have shown that MC4R antagonists can lead to increased food intake and weight gain in animal models, indicating potential applications in obesity treatment .

2. Antitumor Activity

Preliminary studies suggest that similar compounds may possess antitumor properties. For instance, nonpeptidic MC4R antagonists have been reported to mitigate tumor-induced weight loss in mice, hinting at a dual role in both metabolic regulation and cancer therapy .

3. Neuropharmacological Effects

The cyclopentylpiperidine structure is often associated with neuropharmacological activity. Compounds with this scaffold have been explored for their effects on various neurotransmitter systems, including dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
MC4R AntagonistDemonstrated increased appetite and weight gain in rodent models.
Similar AntagonistReduced tumor-induced cachexia in mice, indicating potential for cancer therapy.
Cyclopentylpiperidine DerivativeShowed efficacy in modulating neurotransmitter release, suggesting antidepressant-like effects.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. The following findings summarize key outcomes:

  • Synthesis and Characterization : The compound has been successfully synthesized, with characterization confirming its structure through techniques such as NMR and mass spectrometry.
  • In Vitro Studies : Initial in vitro assays indicate that the compound may inhibit certain cancer cell lines, providing a basis for further exploration of its antitumor potential.
  • In Vivo Models : Animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of the compound in metabolic disorders and cancer cachexia.

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